5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-b]pyrrole core, followed by the introduction of the tert-butyl, ethyl, and benzyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The compound’s ability to undergo various chemical modifications allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural versatility makes it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
- 5-BOC-1-benzyl-hexahydropyrrolo[3,4-b]pyrrole
Uniqueness
Compared to similar compounds, 5-tert-Butyl 3a-ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate stands out due to its specific substituents, which confer unique chemical and physical properties
Properties
IUPAC Name |
5-O-tert-butyl 3a-O-ethyl 1-benzyl-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrole-3a,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-5-26-18(24)21-11-12-22(13-16-9-7-6-8-10-16)17(21)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOMCLVWLXQZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(C1CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.